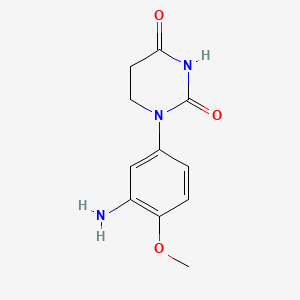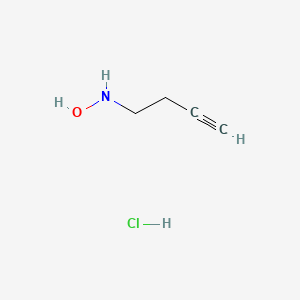
N-(but-3-yn-1-yl)hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(but-3-yn-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H8ClNO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a but-3-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)hydroxylamine hydrochloride typically involves the reaction of but-3-yn-1-amine with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under acidic conditions to facilitate the formation of the hydrochloride salt. The reaction can be represented as follows:
But-3-yn-1-amine+Hydroxylamine hydrochloride→N-(but-3-yn-1-yl)hydroxylamine hydrochloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(but-3-yn-1-yl)hydroxylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, thiols, or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-(but-3-yn-1-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(but-3-yn-1-yl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(but-2-yn-1-yl)hydroxylamine hydrochloride
- N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
- N-(pent-3-yn-1-yl)hydroxylamine hydrochloride
Uniqueness
N-(but-3-yn-1-yl)hydroxylamine hydrochloride is unique due to the presence of the but-3-yn-1-yl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C4H8ClNO |
|---|---|
Molekulargewicht |
121.56 g/mol |
IUPAC-Name |
N-but-3-ynylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H7NO.ClH/c1-2-3-4-5-6;/h1,5-6H,3-4H2;1H |
InChI-Schlüssel |
UWGYZXYMTNSCFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCNO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


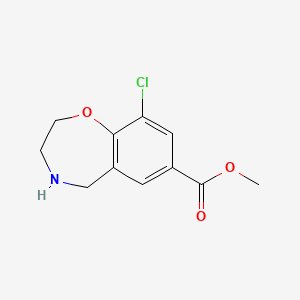
![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
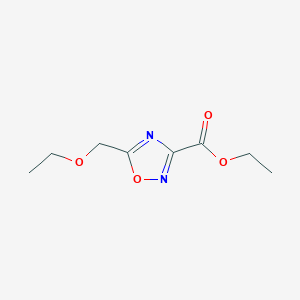
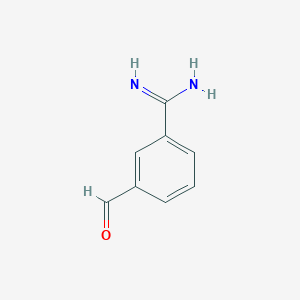
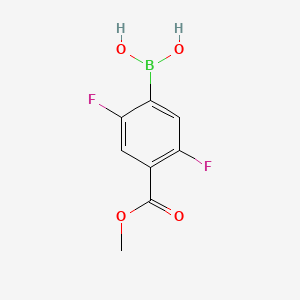
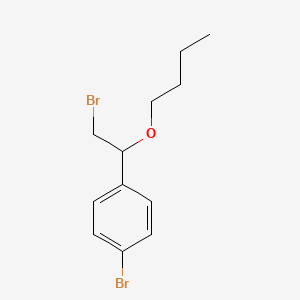
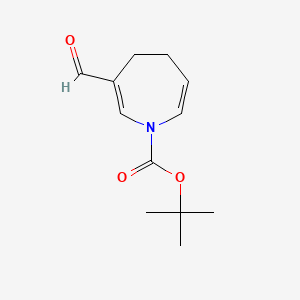

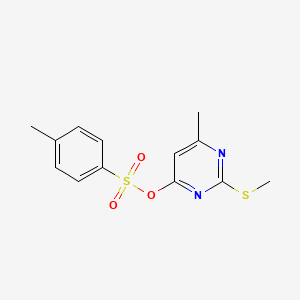
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
amine](/img/structure/B15300194.png)
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)

